molecular formula C13H16O4 B8277919 4-(Acetyloxy)-3-tert-butylbenzoic acid CAS No. 23369-93-9

4-(Acetyloxy)-3-tert-butylbenzoic acid

Cat. No. B8277919
CAS RN: 23369-93-9
M. Wt: 236.26 g/mol
InChI Key: ZRUSFTUXJNHKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetyloxy)-3-tert-butylbenzoic acid is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Acetyloxy)-3-tert-butylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Acetyloxy)-3-tert-butylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

23369-93-9

Product Name

4-(Acetyloxy)-3-tert-butylbenzoic acid

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-acetyloxy-3-tert-butylbenzoic acid

InChI

InChI=1S/C13H16O4/c1-8(14)17-11-6-5-9(12(15)16)7-10(11)13(2,3)4/h5-7H,1-4H3,(H,15,16)

InChI Key

ZRUSFTUXJNHKMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 82.0 g of 2-tert-butyl-4-methylphenol, 140.0 g of acetic anhydride and 3.0 g of hydrobromic acid (48%) is heated at 90° C. for 1 hour. 280.0 g of acetic acid, 2.5 g of cobalt(II) acetate (tetrahydrate) and 2.5 g of manganese(II) bromide (tetrahydrate) are added, and oxygen (30 ml/min) is passed through the solution at 110° C. The acetic acid is partially removed by applying a vacuum. The reaction mixture which remains is poured into 500 ml of water and filtered, giving 99.5 g (84%) of the product in the form of colourless crystals having a melting point of from 180° to 182° C.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
280 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Yield
84%

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